

# Pemetrexed in Combination with Immunotherapy: A Comparative Guide to Clinical Trial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Pemetrexed Disodium |           |
| Cat. No.:            | B1139358            | Get Quote |

The landscape of cancer treatment has been significantly reshaped by the advent of immunotherapy, particularly immune checkpoint inhibitors (ICIs). When combined with traditional chemotherapy agents like pemetrexed, these therapies have demonstrated remarkable improvements in patient outcomes for specific cancer types. This guide provides a detailed comparison of the efficacy of pemetrexed in combination with various immunotherapies as evidenced in pivotal clinical trials, with a focus on non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the supporting data and experimental designs.

# Comparative Efficacy of Pemetrexed and Immunotherapy Combinations

The following tables summarize the key efficacy data from major Phase III clinical trials that have established the role of pemetrexed and immunotherapy combinations as a standard of care.

Table 1: Efficacy in First-Line Metastatic Nonsquamous Non-Small Cell Lung Cancer (NSCLC)



| Clinical<br>Trial<br>(Immunothe<br>rapy)        | Treatment<br>Arm                              | Control<br>Arm                        | Overall<br>Survival<br>(OS) -<br>Median | Progressio<br>n-Free<br>Survival<br>(PFS) -<br>Median | Objective<br>Response<br>Rate (ORR) |
|-------------------------------------------------|-----------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------------------------|-------------------------------------|
| KEYNOTE-<br>189<br>(Pembrolizum<br>ab)[1][2][3] | Pembrolizum ab + Pemetrexed + Platinum        | Placebo +<br>Pemetrexed<br>+ Platinum | 22.0 months                             | 9.0 months                                            | 47.6%                               |
| (5-year OS<br>rate: 19.4%)<br>[1][2]            | (5-year PFS rate: 7.5%)                       |                                       |                                         |                                                       |                                     |
| IMpower132<br>(Atezolizuma<br>b)                | Atezolizumab<br>+<br>Pemetrexed<br>+ Platinum | Pemetrexed<br>+ Platinum              | 17.5 months                             | 7.6 months                                            | 47.7%                               |
| (HR: 0.86)                                      | (HR: 0.60)                                    |                                       |                                         |                                                       |                                     |

HR = Hazard Ratio

Table 2: Efficacy in First-Line Unresectable Malignant Pleural Mesothelioma (MPM)

| Clinical<br>Trial<br>(Immunothe<br>rapy)        | Treatment<br>Arm          | Control<br>Arm           | Overall<br>Survival<br>(OS) -<br>Median | Progressio<br>n-Free<br>Survival<br>(PFS) -<br>Median | Objective<br>Response<br>Rate (ORR) |
|-------------------------------------------------|---------------------------|--------------------------|-----------------------------------------|-------------------------------------------------------|-------------------------------------|
| CheckMate<br>743<br>(Nivolumab +<br>Ipilimumab) | Nivolumab +<br>Ipilimumab | Pemetrexed<br>+ Platinum | 18.1 months                             | 6.8 months                                            | 40%                                 |
| (3-year OS rate: 23%)                           |                           |                          |                                         |                                                       |                                     |



## **Key Clinical Trial Methodologies**

A thorough understanding of the experimental protocols is crucial for interpreting the efficacy data. Below are the methodologies for the pivotal trials cited.

#### **KEYNOTE-189 Protocol**

- Objective: To evaluate the efficacy and safety of pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-line treatment of metastatic nonsquamous NSCLC without EGFR or ALK alterations.
- Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial.
- Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC, regardless of PD-L1 expression.
- Treatment Arms:
  - Experimental Arm: Pembrolizumab (200 mg every 3 weeks for up to 35 cycles) +
    pemetrexed (500 mg/m²) + investigator's choice of cisplatin (75 mg/m²) or carboplatin
    (AUC 5) for four cycles, followed by maintenance therapy with pembrolizumab and
    pemetrexed.
  - Control Arm: Placebo + pemetrexed + platinum chemotherapy for four cycles, followed by maintenance with placebo and pemetrexed.
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

## **IMpower132 Protocol**

- Objective: To evaluate the efficacy and safety of atezolizumab in combination with pemetrexed and platinum-based chemotherapy in chemotherapy-naive patients with Stage IV non-squamous NSCLC.
- Study Design: A randomized, open-label, Phase 3 trial.
- Patient Population: Patients with Stage IV non-squamous NSCLC without prior chemotherapy and without EGFR or ALK driver mutations.



#### • Treatment Arms:

- Experimental Arm: Atezolizumab (1200 mg) + carboplatin or cisplatin + pemetrexed for four or six cycles, followed by maintenance therapy with atezolizumab and pemetrexed.
- Control Arm: Carboplatin or cisplatin + pemetrexed for four or six cycles, followed by maintenance therapy with pemetrexed alone.
- Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

#### CheckMate 743 Protocol

- Objective: To compare the efficacy of nivolumab plus ipilimumab versus standard-of-care chemotherapy (pemetrexed and cisplatin or carboplatin) in patients with previously untreated, unresectable malignant pleural mesothelioma.
- Study Design: An open-label, multi-center, randomized, Phase 3 trial.
- Patient Population: 605 patients with histologically confirmed, unresectable malignant pleural mesothelioma who had not received prior systemic therapy.
- Treatment Arms:
  - Experimental Arm: Nivolumab (3 mg/kg every 2 weeks) + ipilimumab (1 mg/kg every 6 weeks).
  - Control Arm: Pemetrexed (500 mg/m²) + cisplatin (75 mg/m²) or carboplatin (AUC 5) every
     3 weeks for up to six cycles.
- Primary Endpoint: Overall Survival (OS).

# **Visualizing Mechanisms and Processes**

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a standard clinical trial workflow.





Click to download full resolution via product page

Caption: Simplified PD-1/PD-L1 signaling pathway and points of therapeutic intervention.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pembrolizumab Plus Pemetrexed and Platinum in Nonsquamous Non-Small-Cell Lung Cancer: 5-Year Outcomes From the Phase 3 KEYNOTE-189 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- To cite this document: BenchChem. [Pemetrexed in Combination with Immunotherapy: A Comparative Guide to Clinical Trial Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139358#efficacy-of-pemetrexed-in-combination-with-immunotherapy-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com